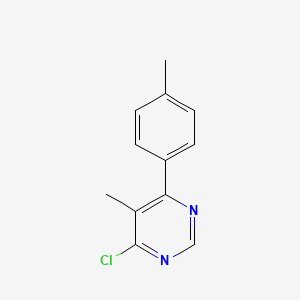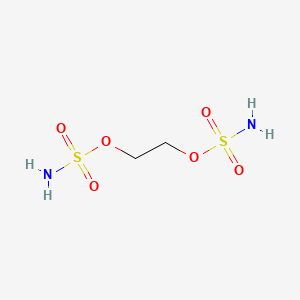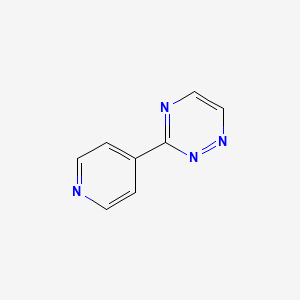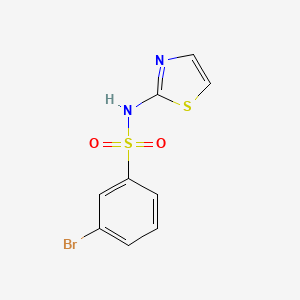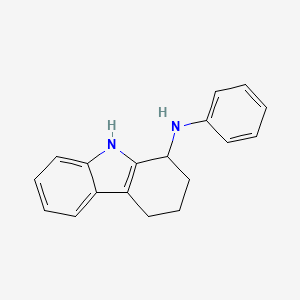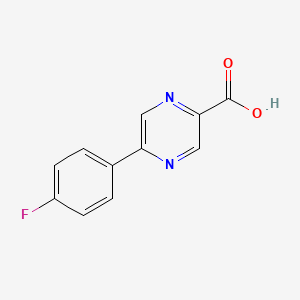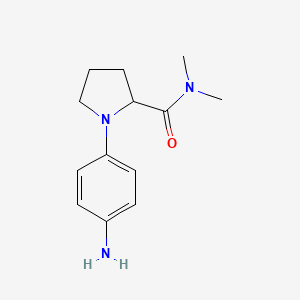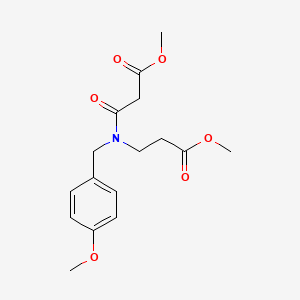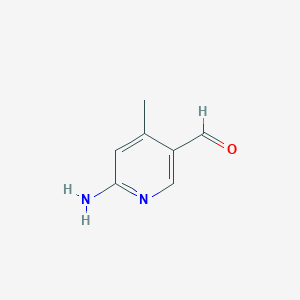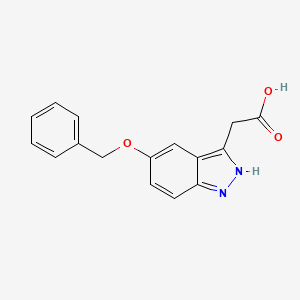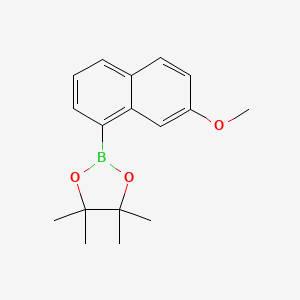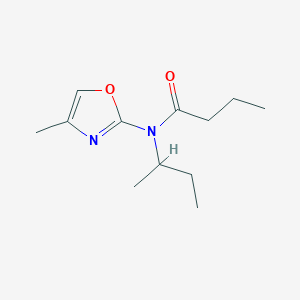
Butanamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)-
描述
Butanamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound’s structure also includes butyl groups, which contribute to its hydrophobic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- typically involves the reaction of 4-methyl-1,3-oxazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with butan-2-amine to form the final product.
Industrial Production Methods
In an industrial setting, the production of Butanamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
Butanamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The oxazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce primary or secondary amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism by which Butanamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways involved in inflammation or microbial growth.
相似化合物的比较
Similar Compounds
N-(Butan-2-yl)-N-(4-methyl-1,3-oxazol-2-yl)acetamide: Similar structure but with an acetamide group instead of butanamide.
N-(Butan-2-yl)-N-(4-methyl-1,3-oxazol-2-yl)propionamide: Contains a propionamide group.
N-(Butan-2-yl)-N-(4-methyl-1,3-oxazol-2-yl)pentanamide: Features a pentanamide group.
Uniqueness
Butanamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- is unique due to its specific combination of butyl groups and the oxazole ring, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
57068-00-5 |
|---|---|
分子式 |
C12H20N2O2 |
分子量 |
224.30 g/mol |
IUPAC 名称 |
N-butan-2-yl-N-(4-methyl-1,3-oxazol-2-yl)butanamide |
InChI |
InChI=1S/C12H20N2O2/c1-5-7-11(15)14(10(4)6-2)12-13-9(3)8-16-12/h8,10H,5-7H2,1-4H3 |
InChI 键 |
JFCMWZKQUUZFLN-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)N(C1=NC(=CO1)C)C(C)CC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-chloro-4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B8714792.png)

